Cas no 59690-89-0 (N-(4-Aminophenyl)propanamide)

N-(4-Aminophenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Aminophenyl)propionamide
- N-(4-Aminophenyl)propanamide
- NSC 231666
- A832424
- 4-propionylaminoaniline
- p-Amino propionanilide
- NSC-231666
- 4-propionylamino-aniline
- CS-0252046
- Oprea1_494937
- FT-0652903
- VS-00495
- SCHEMBL2643318
- Oprea1_625873
- AKOS000103939
- NSC231666
- EN300-58133
- MFCD02063079
- 59690-89-0
- DTXSID50310782
- BB 0245337
- MOUFEEIQCXUUMY-UHFFFAOYSA-N
- N-(4-Amino-phenyl)-propionamide
- BBL000214
- STK002016
- DTXCID10261908
- Propanamide, N-(4-aminophenyl)-
- DB-114872
- G29037
-
- MDL: MFCD02063079
- インチ: 1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
- InChIKey: MOUFEEIQCXUUMY-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)NC1=CC=C(C=C1)N
計算された属性
- せいみつぶんしりょう: 164.09500
- どういたいしつりょう: 164.094963
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 55.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.162
- ふってん: 282.7 ℃ at 760 mmHg
- フラッシュポイント: 124.8 °C
- 屈折率: 1.616
- PSA: 55.12000
- LogP: 2.27150
N-(4-Aminophenyl)propanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
- 危険レベル:IRRITANT
N-(4-Aminophenyl)propanamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Aminophenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB369600-1g |
N-(4-Aminophenyl)propanamide; . |
59690-89-0 | 1g |
€178.00 | 2025-02-21 | ||
Enamine | EN300-58133-0.1g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 0.1g |
$26.0 | 2023-02-09 | |
Enamine | EN300-58133-2.5g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 2.5g |
$150.0 | 2023-02-09 | |
Enamine | EN300-58133-10.0g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 10.0g |
$601.0 | 2023-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025098-1g |
N-(4-Aminophenyl)propanamide |
59690-89-0 | 1g |
1153.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025098-500mg |
N-(4-Aminophenyl)propanamide |
59690-89-0 | 500mg |
746CNY | 2021-05-07 | ||
Enamine | EN300-58133-0.05g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 0.05g |
$19.0 | 2023-02-09 | |
1PlusChem | 1P00IB21-250mg |
Propanamide, N-(4-aminophenyl)- |
59690-89-0 | 95% | 250mg |
$100.00 | 2025-02-28 | |
1PlusChem | 1P00IB21-10g |
Propanamide, N-(4-aminophenyl)- |
59690-89-0 | 97% | 10g |
$606.00 | 2025-03-15 | |
Aaron | AR00IBAD-100mg |
Propanamide, N-(4-aminophenyl)- |
59690-89-0 | 95% | 100mg |
$61.00 | 2025-03-21 |
N-(4-Aminophenyl)propanamide 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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10. Book reviews
N-(4-Aminophenyl)propanamideに関する追加情報
Introduction to N-(4-Aminophenyl)propanamide (CAS No. 59690-89-0)
N-(4-Aminophenyl)propanamide, a compound with the chemical formula C9H12N2O, is a significant molecule in the field of pharmaceutical and biochemical research. This compound is identified by its unique CAS number, CAS No. 59690-89-0, which distinguishes it in scientific literature and databases. The structure of N-(4-Aminophenyl)propanamide consists of a phenyl ring substituted with an amine group at the 4-position, linked to a propanamide moiety. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.
The N-(4-Aminophenyl)propanamide molecule has garnered attention due to its potential role in drug development and molecular biology studies. Its amine and amide functionalities provide reactive sites for further chemical modifications, enabling the synthesis of more complex derivatives. These derivatives can be explored for their pharmacological properties, including potential applications as enzyme inhibitors, receptor modulators, or as building blocks for more sophisticated therapeutic agents.
In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in unique ways. The phenyl ring in N-(4-Aminophenyl)propanamide is particularly noteworthy, as aromatic rings are frequently found in biologically active molecules. The presence of an amine group at the 4-position enhances its reactivity and allows for further functionalization, making it a valuable scaffold for medicinal chemists.
One of the most exciting areas of research involving N-(4-Aminophenyl)propanamide is its potential use in the development of new antibiotics. Antibiotic resistance is a major global health challenge, and the search for novel antimicrobial agents is critical. The propanamide moiety in this compound can be modified to create structures that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have suggested that derivatives of N-(4-Aminophenyl)propanamide may exhibit promising antimicrobial activity against resistant strains of bacteria.
Another area where N-(4-Aminophenyl)propanamide shows promise is in the field of neurology. Neuroactive compounds that can modulate neurotransmitter systems are of great interest for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The amine group in N-(4-Aminophenyl)propanamide can be tailored to interact with specific neurotransmitter receptors or enzymes. For instance, modifications to this group could lead to the development of compounds that enhance acetylcholine release or inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases.
The synthesis of N-(4-Aminophenyl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to form the amide bond. Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups onto the phenyl ring or the propanamide moiety. These synthetic strategies allow researchers to fine-tune the properties of N-(4-Aminophenyl)propanamide and its derivatives for specific applications.
In conclusion, N-(4-Aminophenyl)propanamide (CAS No. 59690-89-0) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for creating novel therapeutic agents with applications ranging from antibiotics to neuroactive compounds. As research continues to uncover new biological targets and synthetic methodologies, the importance of N-(4-Aminophenyl)propanamide is likely to grow even further.
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